molecular formula C12H13NO4S B3022401 methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate CAS No. 910443-13-9

methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate

Cat. No.: B3022401
CAS No.: 910443-13-9
M. Wt: 267.3 g/mol
InChI Key: RDXFCGSZNCDKBE-UHFFFAOYSA-N
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Description

Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate is a functionalized indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological potential, including antiviral, anticancer, and anti-inflammatory activities . This specific compound features a methyl ester at the 2-position and an ethylsulfonyl group at the 6-position of the indole ring. The ester group serves as a versatile synthetic handle for further derivatization, commonly used to produce carbohydrazides or other amide derivatives for constructing more complex molecular architectures . The ethylsulfonyl moiety is an electron-withdrawing group that can significantly influence the electronic properties of the molecule and its potential to interact with biological targets. Researchers utilize this and similar indole-2-carboxylate derivatives as key intermediates in the synthesis of novel compounds for high-throughput screening and lead optimization campaigns, particularly against infectious diseases and other therapeutic areas . The compound is provided for research purposes to explore its potential as a precursor in developing enzyme inhibitors or other bioactive molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-ethylsulfonyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-3-18(15,16)9-5-4-8-6-11(12(14)17-2)13-10(8)7-9/h4-7,13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXFCGSZNCDKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238644
Record name Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910443-13-9
Record name Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910443-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base like pyridine.

    Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the indole with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The ethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The indole core can participate in π-π interactions with aromatic residues in biological targets, influencing enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate, highlighting substituent effects:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight Key Properties/Applications
Methyl 6-bromo-1H-indole-2-carboxylate Br C₁₀H₈BrNO₂ 268.08 Intermediate for Suzuki couplings; bromine enables cross-coupling reactions .
Methyl 6-(4-fluorophenyl)-1H-indole-2-carboxylate 4-Fluorophenyl C₁₆H₁₂FNO₂ 281.27 Aryl groups enhance π-π stacking; fluorinated analogs are explored in drug discovery for improved bioavailability .
Methyl 6-(methylsulfanyl)-1H-indole-2-carboxylate –SMe C₁₁H₁₁NO₂S 237.27 Sulfide group is electron-rich; prone to oxidation to sulfone derivatives .
Methyl 5-(methylsulfonyl)-1H-indole-2-carboxylate –SO₂Me (Position 5) C₁₁H₁₁NO₄S 269.27 Sulfonyl group increases acidity of NH in indole; used in protease inhibition studies .
Ethyl 6-methoxy-1H-indole-2-carboxylate –OMe C₁₂H₁₃NO₃ 219.24 Methoxy group enhances solubility; weak antimicrobial activity reported .
Methyl 6-hydroxy-1H-indole-2-carboxylate –OH C₁₀H₉NO₃ 191.18 Polar hydroxy group enables hydrogen bonding; used in metal coordination studies .
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate –CF₃ C₁₁H₈F₃NO₂ 267.18 Trifluoromethyl group improves metabolic stability; explored in anticancer agents .

Biological Activity

Methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate (MESC) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

MESC is characterized by an indole core with an ethylsulfonyl group at the 6-position and a carboxylate moiety. The indole structure is notable for its ability to engage in π-π interactions with aromatic residues in biological targets, which can influence enzyme activity or receptor binding.

The biological activity of MESC is attributed to several mechanisms:

  • Electrophilic Nature : The ethylsulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.
  • Metal Ion Chelation : The indole core can chelate metal ions, which is critical for the activity of various enzymes, particularly integrases involved in viral replication.
  • Enzyme Inhibition : MESC has been studied for its potential to inhibit key enzymes, including those involved in inflammatory processes and viral replication.

Biological Activities

Research has highlighted several biological activities of MESC:

  • Antimicrobial Activity : MESC exhibits antimicrobial properties against various bacterial and fungal strains. Studies suggest that it could serve as a potential antimicrobial agent.
  • Antiviral Properties : Derivatives of indole-2-carboxylic acids, similar to MESC, have shown promise as inhibitors of HIV integrase. For example, structural modifications have led to compounds with IC50 values as low as 0.13 μM against HIV-1 integrase .
  • Anti-inflammatory Effects : Indole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Table 1: Comparative Biological Activities of Indole Derivatives

Compound NameStructural FeaturesBiological ActivityIC50/ED50 Values
This compoundEthylsulfonyl at position 6Antimicrobial, AntiviralNot specified
Indole-2-carboxylic acid derivativeCarboxylic acid instead of esterHIV Integrase InhibitorIC50 = 0.13 μM
Ethyl 1-methyl-1H-indole-2-carboxylateMethyl group at position 1AntimicrobialNot specified
5-Nitroindole-2-carboxylic acidNitro group at position 5AnticancerNot specified

Synthesis and Applications

MESC is synthesized through the condensation of ethyl sulfonyl chloride with indole-2-carboxylic acid followed by esterification with methanol. This synthetic pathway allows for variations that can enhance yield and purity.

Potential Applications:

  • Medicinal Chemistry : Due to its diverse biological activities, MESC is being explored for drug development, particularly in creating new antiviral and anti-inflammatory agents.
  • Agricultural Chemistry : Its antimicrobial properties suggest potential applications in agrochemicals.
  • Material Science : The unique chemical structure may offer novel applications in material science, particularly in developing functional materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via coupling reactions using precursors like ethyl-1H-indole-2-carboxylate. For example, sodium ethoxide in DMF at 100–150°C facilitates nucleophilic substitution or coupling with sulfonylating agents (e.g., ethylsulfonyl chloride). Optimization involves adjusting temperature, solvent polarity, and catalyst loading to improve yields. Purification typically employs column chromatography with gradients of ethyl acetate/hexane .
  • Key Challenges : Competing side reactions (e.g., over-sulfonation) may require strict stoichiometric control.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : The ethylsulfonyl group (-SO₂CH₂CH₃) shows characteristic signals: a triplet for CH₃ (δ ~1.3 ppm) and quartet for CH₂ (δ ~3.4 ppm). The indole NH proton appears as a broad singlet (δ ~10–12 ppm).
  • IR : Stretching vibrations for S=O (~1350 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Q. What solubility and stability considerations are critical for handling this compound?

  • Methodology : The compound is likely soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability tests under varying pH, temperature, and light exposure are essential. Storage in inert atmospheres (argon) at –20°C minimizes decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-III for visualization can determine bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the ethylsulfonyl group’s orientation relative to the indole ring impacts packing efficiency .
  • Data Contradictions : Discrepancies between calculated (DFT) and observed bond lengths may arise from crystal-packing forces or thermal motion.

Q. What strategies address low yields in the sulfonation step during synthesis?

  • Methodology :

  • Use excess ethylsulfonyl chloride under anhydrous conditions.
  • Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .
    • Advanced Tip : Computational modeling (e.g., DFT) predicts reactive sites on the indole ring, guiding regioselective sulfonation .

Q. How does the ethylsulfonyl substituent influence bioactivity in kinase inhibition assays?

  • Methodology :

  • SAR Studies : Compare inhibitory potency against kinases (e.g., Syk) with analogs lacking the ethylsulfonyl group.
  • Docking Simulations : Molecular docking (AutoDock Vina) evaluates interactions between the sulfonyl group and kinase active sites (e.g., hydrogen bonds with catalytic lysine residues) .
    • Data Interpretation : Contradictory IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration) or cell-line variability.

Q. What analytical methods resolve decomposition products during long-term storage?

  • Methodology :

  • HPLC-MS : Identifies degradation products (e.g., hydrolysis of the ester to carboxylic acid).
  • Stability-Indicating Assays : Accelerated stability studies (40°C/75% RH) coupled with kinetic modeling predict shelf life .

Experimental Design Considerations

Q. How to design a robust protocol for scaling up synthesis from mg to gram quantities?

  • Methodology :

  • Process Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective purification.
  • Safety : Implement controlled addition of sulfonylating agents to manage exothermic reactions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), bioavailability, and CYP450 interactions.
  • MD Simulations : Assess membrane permeability via bilayer penetration studies .

Tables for Key Data

Property Value/Method Reference
Synthetic Yield (Optimized)72–85% (DMF, NaOEt, 120°C)
Solubility in DMSO>50 mg/mL
X-ray Resolution (Å)0.85 (SHELXL-refined structure)
Calculated logP2.3 (SwissADME)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate
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methyl 6-(ethylsulfonyl)-1H-indole-2-carboxylate

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